An In-Depth Technical Guide to [2-(Benzyloxy)-3-ethoxyphenyl]methanol
An In-Depth Technical Guide to [2-(Benzyloxy)-3-ethoxyphenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(Benzyloxy)-3-ethoxyphenyl]methanol, a substituted aromatic alcohol, presents a unique structural motif of interest in medicinal chemistry and materials science. Its architecture, featuring a benzyl ether and an ethyl ether on a phenyl ring appended to a primary alcohol, offers multiple points for chemical modification. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, underpinned by established scientific principles and methodologies.
Chemical Identity and Properties
The fundamental characteristics of [2-(Benzyloxy)-3-ethoxyphenyl]methanol are summarized below, providing a foundational understanding of this compound.
| Property | Value | Reference |
| CAS Number | 851630-50-7 | [1][2] |
| Molecular Formula | C₁₆H₁₈O₃ | [2][3] |
| Molecular Weight | 258.31 g/mol | [1][2] |
| IUPAC Name | [2-(Benzyloxy)-3-ethoxyphenyl]methanol | [1] |
| Canonical SMILES | CCOC1=CC=CC(CO)=C1OCC1=CC=CC=C1 | [1] |
| InChI Key | XGSSYQQGMMJMGF-UHFFFAOYSA-N | [1] |
| Purity | Typically ≥95% | [2] |
| LogP | 3.1566 | [2] |
| Topological Polar Surface Area (TPSA) | 38.69 Ų | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bonds | 6 | [2] |
This molecule is classified as a research chemical and is not intended for diagnostic or therapeutic use.[3]
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway
A plausible route to [2-(Benzyloxy)-3-ethoxyphenyl]methanol would likely start from a commercially available substituted phenol, such as 3-ethoxyphenol. The synthesis would proceed through two key transformations: benzylation of the phenolic hydroxyl group and subsequent functionalization of the aromatic ring to introduce the methanol group.
Caption: Proposed synthetic pathway for [2-(Benzyloxy)-3-ethoxyphenyl]methanol.
Detailed Experimental Protocols (Hypothetical)
The following protocols are illustrative and based on general procedures for similar transformations. They would require optimization for this specific synthesis.
Protocol 1: Synthesis of 1-(Benzyloxy)-3-ethoxybenzene (Williamson Ether Synthesis)
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To a stirred solution of 3-ethoxyphenol in a suitable solvent (e.g., acetone or acetonitrile), add a base such as anhydrous potassium carbonate.
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Slowly add benzyl bromide to the reaction mixture at room temperature.
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Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 2-(Benzyloxy)-3-ethoxybenzaldehyde (Vilsmeier-Haack Formylation)
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In a flask cooled in an ice bath, slowly add phosphorus oxychloride to a solution of N,N-dimethylformamide (DMF).
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To this Vilsmeier reagent, add a solution of 1-(benzyloxy)-3-ethoxybenzene in DMF dropwise, maintaining a low temperature.
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After the addition is complete, allow the reaction to warm to room temperature and then heat gently.
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Pour the reaction mixture onto crushed ice and neutralize with an aqueous base (e.g., sodium hydroxide solution).
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude aldehyde.
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Purify the product by column chromatography.
Protocol 3: Synthesis of [2-(Benzyloxy)-3-ethoxyphenyl]methanol (Carbonyl Reduction)
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Dissolve 2-(benzyloxy)-3-ethoxybenzaldehyde in a suitable solvent such as methanol or ethanol.
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Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring.
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After the addition, allow the reaction to proceed at room temperature until the starting material is consumed (monitored by TLC).
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Quench the reaction by the slow addition of water or dilute acid.
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Remove the solvent under reduced pressure and extract the product into an organic solvent.
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Wash, dry, and concentrate the organic layer to yield the final product, which can be further purified by recrystallization or column chromatography.
Potential Applications and Research Directions
While specific applications of [2-(Benzyloxy)-3-ethoxyphenyl]methanol are not extensively documented, its structural features suggest potential utility in several areas of chemical research and development.
Building Block in Organic Synthesis
The primary alcohol functionality serves as a versatile handle for further chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. The benzyl ether acts as a protecting group for the phenolic hydroxyl, which can be selectively removed by hydrogenolysis. This differential reactivity makes the molecule a potentially useful intermediate in the synthesis of more complex target molecules.
Medicinal Chemistry Scaffolding
The substituted phenyl ring is a common motif in pharmacologically active compounds. The combination of ether linkages may influence the lipophilicity and metabolic stability of a parent molecule. Researchers could explore the incorporation of this fragment into new chemical entities to probe structure-activity relationships (SAR) in drug discovery programs. For instance, related benzyloxy- and methoxy-substituted compounds are investigated for their biological activities.
Materials Science
Aromatic compounds with defined substitution patterns can be precursors to functional materials. The potential for polymerization or incorporation into larger supramolecular assemblies could be an area of investigation for materials scientists.
Safety and Handling
As with any research chemical, [2-(Benzyloxy)-3-ethoxyphenyl]methanol should be handled with appropriate safety precautions in a well-ventilated laboratory. Users should wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. This product is for research use only.[3]
Conclusion
[2-(Benzyloxy)-3-ethoxyphenyl]methanol is a chemical compound with a well-defined structure and properties. While its direct applications are yet to be fully explored, its chemical nature makes it a valuable building block for synthetic chemists and a point of interest for medicinal chemistry and materials science research. The synthetic pathways to this and similar molecules are based on robust and well-understood organic reactions, offering a platform for further investigation and innovation.
